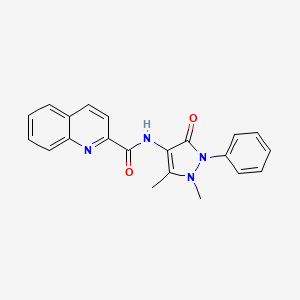![molecular formula C16H16N2O4 B6133557 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B6133557.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then filtered, washed, and recrystallized to obtain the pure compound .
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metal ions
Biology: Schiff base hydrazones, including this compound, have shown potential as enzyme inhibitors and antimicrobial agents. They are studied for their ability to inhibit the growth of various microorganisms and their potential use in developing new antibiotics.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It is studied for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide involves its interaction with molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological activity. It can also interact with enzymes and proteins, leading to inhibition or modulation of their activity. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide lies in its specific substituents, which contribute to its distinct reactivity and potential applications .
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-9-5-6-12(16(14)20)10-17-18-15(19)11-22-13-7-3-2-4-8-13/h2-10,20H,11H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITAONCFVMMMSW-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
![1-(furan-2-yl)-N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]methanamine](/img/structure/B6133486.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B6133537.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B6133541.png)
![5-[(4-benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide](/img/structure/B6133551.png)
![4-(3-METHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B6133559.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B6133573.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)
